Lithium-2-isopropylphenyl
Description
Lithium-2-isopropylphenyl is an organolithium compound characterized by a phenyl ring substituted with an isopropyl group at the 2-position and a lithium atom. This compound is noted for its role in molecular interactions, particularly in hydrophobic binding and steric stabilization. For example, in compound 9n (), the 2-isopropylphenyl moiety engages in extensive hydrophobic interactions with transmembrane residues (L194, L195, F198) and contributes to ligand-receptor binding through steric complementarity .
Properties
IUPAC Name |
lithium;propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.Li/c1-8(2)9-6-4-3-5-7-9;/h3-6,8H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESPPGYNOHGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C1=CC=CC=[C-]1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301738 | |
| Record name | [2-(1-Methylethyl)phenyl]lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41285-22-7 | |
| Record name | [2-(1-Methylethyl)phenyl]lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium, [2-(1-methylethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium-2-isopropylphenyl can be synthesized through the reaction of 2-isopropylbromobenzene with lithium metal in anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction is as follows:
2-isopropylbromobenzene+lithium→this compound+lithium bromide
The reaction is usually performed at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Lithium-2-isopropylphenyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing carbonyl compounds to alcohols.
Substitution: It is highly reactive in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Typical conditions involve the use of polar aprotic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Lithium-2-isopropylphenyl is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Lithium-2-isopropylphenyl involves its strong nucleophilic properties, allowing it to attack electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds, which is a fundamental step in many synthetic pathways. The compound’s reactivity is influenced by the presence of lithium, which stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles.
Comparison with Similar Compounds
Lithium-2,4,6-Tri-Isopropylphenyl (Tipp-Li)
For instance, Tipp-Al=Al-Tipp (neutral dialumene) uses 2,4,6-tri-isopropylphenyl substituents to kinetically stabilize the Al=Al bond via steric shielding from N-heterocyclic carbenes . Comparatively, Lithium-2-isopropylphenyl lacks the additional isopropyl groups at the 4- and 6-positions, resulting in:
- Simpler hydrophobic interactions: Limited to interactions with residues near the 2-position, as seen in compound 9n .
Tris(Isopropylphenyl) Phosphate Isomers
These isomers, used as flame retardants, share the isopropylphenyl substituent but differ in bonding (phosphate backbone vs. lithium-aryl). Key distinctions include:
- Electronic effects : The phosphate group introduces electronegative oxygen atoms, altering polarity and hydrogen-bonding capacity compared to the electron-rich lithium-aryl system.
- Toxicity profile: Tris(isopropylphenyl) phosphates are flagged for moderate carcinogenicity concerns due to data gaps, whereas this compound’s health impacts remain unstudied .
Other Alkyl-Substituted Aryl Lithium Compounds
- Compound 9n’s reliance on isopropyl-phenyl interactions suggests larger substituents optimize receptor binding .
- Lithium-4-Isopropylphenyl : Positional isomerism affects molecular orientation. The 4-isopropyl group (as in Example 5.9 and 5.21, –5) may alter π-π stacking or steric clashes in synthetic intermediates compared to the 2-isomer .
Functional and Structural Analysis
Hydrophobic Interactions
This compound demonstrates strong hydrophobic binding, as seen in compound 9n ’s interaction with TM5 residues (L194, L195, F198). Comparatively, ethylphenyl or methylphenyl analogs exhibit weaker interactions due to smaller alkyl groups .
Steric Effects
- Stabilization: Tipp-substituted compounds (e.g., Tipp-Al=Al-Tipp) leverage tri-isopropyl groups for kinetic stabilization, whereas mono-substituted this compound may require auxiliary ligands for stability .
Stability and Reactivity
- Thermal stability : Isopropylphenyl hydroperoxide () decomposes under chromatographic conditions at elevated temperatures, highlighting the sensitivity of isopropyl-substituted aromatics. This compound’s stability under similar conditions is unreported but likely superior due to the absence of peroxide bonds .
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